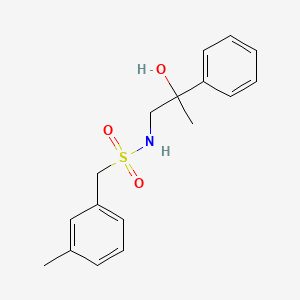
N-(2-hydroxy-2-phenylpropyl)-1-(m-tolyl)methanesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-hydroxy-2-phenylpropyl)-1-(m-tolyl)methanesulfonamide, also known as CGP 12177, is a chemical compound that has been widely used in scientific research. It is a beta-adrenergic receptor antagonist that has been used to study the physiology and pharmacology of the beta-adrenergic receptor system.
科学研究应用
N-(2-hydroxy-2-phenylpropyl)-1-(m-tolyl)methanesulfonamide 12177 has been used in a wide range of scientific research applications. It has been used to study the beta-adrenergic receptor system in the heart, lungs, and other organs. It has also been used to investigate the role of beta-adrenergic receptors in the regulation of blood pressure, heart rate, and other physiological processes.
作用机制
N-(2-hydroxy-2-phenylpropyl)-1-(m-tolyl)methanesulfonamide 12177 acts as a competitive antagonist of the beta-adrenergic receptor. It binds to the receptor and prevents the binding of beta-adrenergic agonists such as epinephrine and norepinephrine. This results in a decrease in the activity of the beta-adrenergic receptor system.
Biochemical and Physiological Effects:
N-(2-hydroxy-2-phenylpropyl)-1-(m-tolyl)methanesulfonamide 12177 has been shown to have a number of biochemical and physiological effects. It has been shown to decrease heart rate, blood pressure, and cardiac output in animal models. It has also been shown to decrease the release of renin and aldosterone from the adrenal gland, which can lead to a decrease in blood pressure.
实验室实验的优点和局限性
N-(2-hydroxy-2-phenylpropyl)-1-(m-tolyl)methanesulfonamide 12177 has several advantages for lab experiments. It is a highly selective beta-adrenergic receptor antagonist that can be used to study the beta-adrenergic receptor system in a specific manner. It has also been shown to have a long duration of action, which allows for prolonged experiments. However, one limitation of N-(2-hydroxy-2-phenylpropyl)-1-(m-tolyl)methanesulfonamide 12177 is that it can have off-target effects on other receptors, which can complicate the interpretation of experimental results.
未来方向
There are several future directions for the study of N-(2-hydroxy-2-phenylpropyl)-1-(m-tolyl)methanesulfonamide 12177. One direction is the development of more selective beta-adrenergic receptor antagonists that can be used to study specific subtypes of beta-adrenergic receptors. Another direction is the investigation of the role of beta-adrenergic receptors in the regulation of glucose metabolism and insulin secretion. Additionally, the use of N-(2-hydroxy-2-phenylpropyl)-1-(m-tolyl)methanesulfonamide 12177 in the treatment of cardiovascular diseases and other conditions warrants further investigation.
In conclusion, N-(2-hydroxy-2-phenylpropyl)-1-(m-tolyl)methanesulfonamide 12177 is a beta-adrenergic receptor antagonist that has been widely used in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. N-(2-hydroxy-2-phenylpropyl)-1-(m-tolyl)methanesulfonamide 12177 has provided valuable insights into the beta-adrenergic receptor system and has the potential to lead to the development of new treatments for a variety of conditions.
合成方法
N-(2-hydroxy-2-phenylpropyl)-1-(m-tolyl)methanesulfonamide 12177 can be synthesized through a multistep process involving the reaction of m-tolylmagnesium bromide with 1-(2-hydroxy-2-phenylethyl)piperazine, followed by the reaction of the resulting product with methanesulfonyl chloride. The final product is obtained through recrystallization from a suitable solvent.
属性
IUPAC Name |
N-(2-hydroxy-2-phenylpropyl)-1-(3-methylphenyl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO3S/c1-14-7-6-8-15(11-14)12-22(20,21)18-13-17(2,19)16-9-4-3-5-10-16/h3-11,18-19H,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIFOOSCXTJWYFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CS(=O)(=O)NCC(C)(C2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-hydroxy-2-phenylpropyl)-1-(m-tolyl)methanesulfonamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

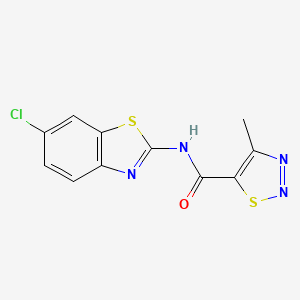
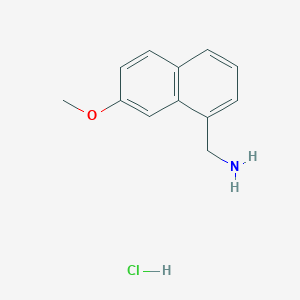
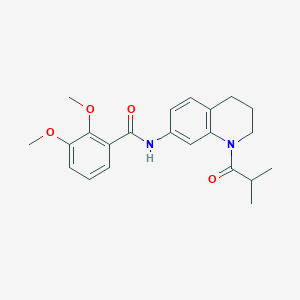
![2-(benzo[d][1,3]dioxol-5-yloxy)-N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)propanamide](/img/structure/B2792047.png)
![N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2792048.png)
![1-(2-fluorophenyl)-N-(2-methoxyphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide](/img/structure/B2792049.png)
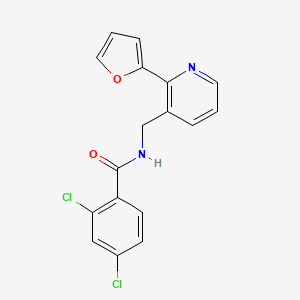
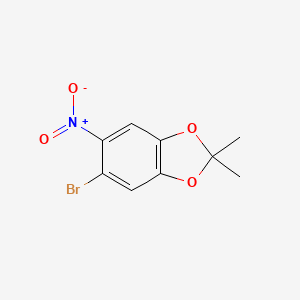
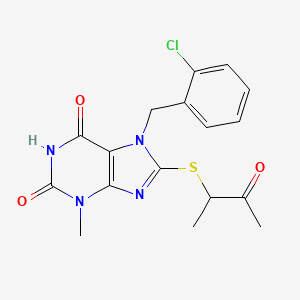
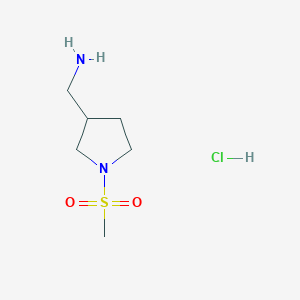
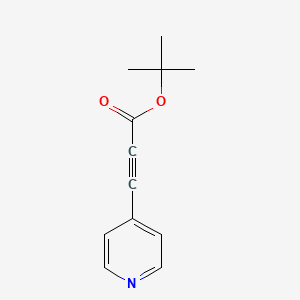
![N-[3-cyano-4-[4-(4-methoxyphenyl)piperazin-1-yl]phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2792059.png)
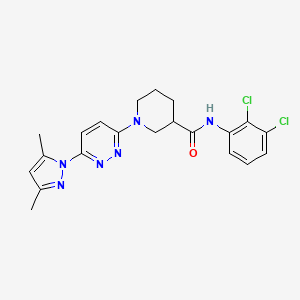
![2-Methyl-6-[4-(pyrimidin-2-yloxymethyl)piperidine-1-carbonyl]pyridazin-3-one](/img/structure/B2792066.png)